(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(1-methyl-2-oxopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFVXSLMFCRLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=O)N(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737672 | |

| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351413-50-7 | |

| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of complex organic molecules, including pharmacologically active agents, necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents its chemical structure.

Core Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, a combination of data from chemical suppliers and computational predictions provides valuable insights into its physical characteristics.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source/Method |

| CAS Number | 1351413-50-7 | Chemical Supplier Databases |

| Molecular Formula | C₆H₈BNO₃ | Chemical Supplier Databases |

| Molecular Weight | 152.94 g/mol | Calculated |

| Appearance | Solid | Chemical Supplier Databases[1] |

| Melting Point | No data available | - |

| Boiling Point | 356.2 ± 52.0 °C | Predicted[2] |

| Density | 1.30 ± 0.1 g/cm³ | Predicted[2] |

| Solubility | No data available | - |

| pKa | 8.26 ± 0.20 | Predicted[2] |

Mandatory Visualizations

To further elucidate the nature of this compound and the experimental procedures for its characterization, the following diagrams are provided.

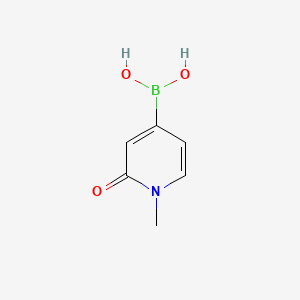

Caption: Chemical structure of this compound.

Caption: A generalized experimental workflow for determining the melting point of a solid compound.

Experimental Protocols

The following sections detail standard laboratory procedures for determining key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystalline samples)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (the completion of melting). The recorded range between these two temperatures is the melting range of the compound.

Solubility Determination (Qualitative)

Understanding the solubility of a compound in various solvents is crucial for its purification, reaction setup, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Spatula

Procedure:

-

Sample Addition: To a series of clean, dry test tubes, add a small, consistent amount (e.g., ~10 mg) of this compound.

-

Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different solvent.

-

Mixing: Vigorously agitate each mixture using a vortex mixer or by stirring with a clean glass rod for a set period (e.g., 1-2 minutes).

-

Observation: Observe each tube to determine if the solid has completely dissolved. If it has, the compound is considered "soluble" in that solvent at that concentration. If solid material remains, it is "sparingly soluble" or "insoluble." Gentle heating can be applied to assess if solubility increases with temperature.

-

Categorization: Classify the solubility of the compound in each solvent as soluble, sparingly soluble, or insoluble.

Conclusion

This technical guide has summarized the currently available physical property data for this compound and provided standardized protocols for the experimental determination of its melting point and solubility. While predicted values offer a useful starting point, it is imperative for researchers to perform experimental validation of these properties to ensure accuracy and reproducibility in their work. The provided structural and workflow diagrams serve as visual aids to complement the technical data and procedures. Further research to fully characterize this compound will be invaluable to the scientific community, particularly in the fields of synthetic and medicinal chemistry.

References

Technical Guide: Synthesis of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a valuable heterocyclic building block in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its utility is highlighted by its role as a key intermediate in the synthesis of novel therapeutic agents, including potent antitubercular compounds that target DNA gyrase B.[1] This guide provides a comprehensive overview of a feasible synthetic route to this compound, based on established methodologies for analogous pyridyl boronic acids.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved via a lithium-halogen exchange reaction starting from the commercially available 4-bromo-1-methylpyridin-2(1H)-one, followed by borylation with a trialkyl borate. This two-step, one-pot approach is a common and efficient method for the preparation of various aryl and heteroaryl boronic acids.

Caption: Overall synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids from their corresponding bromo-pyridines via lithium-halogen exchange and is presented as a reliable method for the preparation of the title compound.

Materials:

-

4-Bromo-1-methylpyridin-2(1H)-one

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 4-bromo-1-methylpyridin-2(1H)-one (1.0 equivalent). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then cooled to 0 °C and quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic. The aqueous layer is extracted three times with diethyl ether.

-

Isolation and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of pyridyl boronic acids via the described method. Please note that these values are representative and may vary based on the specific substrate and reaction scale.

| Parameter | Value |

| Reactants | |

| 4-Bromo-1-methylpyridin-2(1H)-one | 1.0 eq |

| n-Butyllithium | 1.1 eq |

| Triisopropyl borate | 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature (Lithiation) | -78 °C |

| Temperature (Borylation) | -78 °C to RT |

| Reaction Time | ~12 hours |

| Product | |

| Yield (Representative) | 60-80% |

| Purity | >95% (after recrystallization) |

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the experimental procedure.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The described protocol offers a robust and efficient method for the synthesis of this compound. This key intermediate provides a valuable tool for medicinal chemists and drug development professionals, enabling the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds with potential therapeutic applications. The straightforward nature of this synthetic route allows for its ready implementation in a standard organic chemistry laboratory setting.

References

Technical Whitepaper: (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a heterocyclic organoboron compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its molecular structure, featuring a pyridinone core coupled with a reactive boronic acid moiety, makes it a valuable intermediate for creating complex molecules, particularly through cross-coupling reactions. This document provides a concise technical overview of its chemical properties, a general experimental protocol for its application in Suzuki-Miyaura coupling, and discusses its role in the synthesis of bioactive compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and computational models, providing a baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 152.94 g/mol | [1][2] |

| Molecular Formula | C₆H₈BNO₃ | [1][2][3] |

| CAS Number | 1351413-50-7 | [1][2][3] |

| Canonical SMILES | CN1C=CC(=CC1=O)B(O)O | [1] |

| InChI Key | QIFVXSLMFCRLCB-UHFFFAOYSA-N | [1][3] |

| Appearance | Solid | [3] |

| Purity | ≥95-98% (Typical) | [3][4] |

| Topological Polar Surface Area (TPSA) | 62.46 Ų | [2] |

| logP (Computed) | -1.9349 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

Applications in Synthesis

Pyridone-based boronic acids are primarily utilized as key intermediates in the synthesis of complex organic molecules. Their utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forges new carbon-carbon bonds.[5][6]

This specific compound, this compound, serves as an important intermediate in the creation of novel pharmaceutical agents. For instance, it is used in the synthesis of thiazolopyridine ureas, a class of potent antitubercular agents that function by inhibiting the bacterial enzyme DNA gyrase B.[7] The ability to use this building block allows for the construction of biaryl structures common in many bioactive compounds, accelerating the drug discovery process.[5]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol serves as a starting point and may require optimization for specific substrates.

Objective: To couple this compound with an aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the aryl halide, and the base.

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired coupled product.

Biological Context: Inhibition of DNA Gyrase B

As previously mentioned, this compound is a precursor to antitubercular agents that target DNA gyrase B.[7] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into DNA, a process critical for relieving torsional stress. The B subunit (GyrB) possesses ATPase activity, which provides the energy for the enzyme's function. The synthesized thiazolopyridine ureas act as competitive inhibitors at the ATP-binding site of GyrB, preventing the hydrolysis of ATP and thereby inhibiting the entire supercoiling process. This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

References

Technical Guide: (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid, a key building block in medicinal chemistry. The document details its chemical structure, properties, and significant applications, with a focus on its role in the development of novel antitubercular agents.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a pyridinone ring functionalized with a boronic acid group.[1] This structure makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1351413-50-7[1][2][3] |

| Molecular Formula | C₆H₈BNO₃[1][2][3] |

| Molecular Weight | 152.94 g/mol [2][3] |

| SMILES | CN1C=CC(=CC1=O)B(O)O[2] |

| InChIKey | QIFVXSLMFCRLCB-UHFFFAOYSA-N[2][4] |

Physicochemical Data

The following table summarizes available physicochemical data. It should be noted that many of these values are predicted through computational models and experimental data is not widely published.

| Property | Value | Source |

| Appearance | Solid[4][5] | Commercial Suppliers |

| Purity | ≥95% - 98%[3][4][6] | Commercial Suppliers |

| Boiling Point | 356.2 ± 52.0 °C | Predicted[1] |

| Density | 1.30 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 8.26 ± 0.20 | Predicted[1] |

| Storage | Inert atmosphere, store in freezer at -20°C[1][3] | Commercial Suppliers |

Chemical Structure

The structure of this compound consists of a central 1,2-dihydropyridin-2-one ring, which is substituted with a methyl group at the nitrogen (position 1) and a boronic acid group [-B(OH)₂] at position 4.

Experimental Protocols and Synthesis

General Synthetic Workflow

The primary utility of this boronic acid is as a key intermediate in the synthesis of more complex molecules via the Suzuki-Miyaura cross-coupling reaction. The workflow to generate potent antitubercular agents, such as thiazolopyridine ureas, generally follows the logical steps outlined below.

Methodology Details:

-

Borylation: The synthesis of the title boronic acid likely involves a borylation reaction of a corresponding halo-pyridinone (e.g., 4-bromo-1-methylpyridin-2(1H)-one). This is typically achieved using a palladium or iridium catalyst with a boron source like bis(pinacolato)diboron, followed by hydrolysis to yield the free boronic acid.

-

Suzuki-Miyaura Coupling: The core reaction involves coupling the this compound with a suitable halogenated (bromo- or chloro-) thiazolopyridine scaffold. This reaction is catalyzed by a palladium(0) complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or DME).

-

Urea Formation: Following the successful C-C bond formation, the resulting amine on the thiazolopyridine moiety is typically converted into a urea. This can be achieved by reacting it with a substituted isocyanate or by using a phosgene equivalent followed by reaction with a desired amine.

Application in Drug Discovery: Inhibition of DNA Gyrase B

This compound is a crucial building block for a class of potent antitubercular agents known as thiazolopyridine ureas.[1] These compounds target and inhibit the B subunit of DNA gyrase (GyrB) in Mycobacterium tuberculosis.[2][3][4]

Mechanism of Action

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[1] It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. The GyrB subunit contains the ATPase active site. Thiazolopyridine ureas are ATP-competitive inhibitors; they bind to the ATPase site on GyrB, preventing ATP from binding and being hydrolyzed.[3][5] This inhibition halts the enzymatic activity of DNA gyrase, leading to a bactericidal effect.[3]

The development of these inhibitors is critical in the fight against tuberculosis, especially with the rise of drug-resistant strains.[1] The unique mechanism of targeting GyrB provides an alternative to drugs that target other cellular processes, making it a valuable strategy in combination therapies.

References

- 1. Cas 1351413-50-7,this compound | lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thiazolopyridine ureas as novel antitubercular agents acting through inhibition of DNA Gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolopyridone ureas as DNA gyrase B inhibitors: optimization of antitubercular activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolopyridine ureas as novel antitubercular agents acting through inhibition of DNA gyrase B - OAK Open Access Archive [oak.novartis.com]

A Technical Guide to (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid, a heterocyclic boronic acid of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for a structurally analogous compound, pyridine-4-boronic acid, to serve as a valuable reference. This guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers. Furthermore, this document includes visualizations of a standard solubility determination workflow and a representative signaling pathway that may be influenced by boronic acid compounds, providing practical context for its application in drug discovery and development.

Introduction

This compound is a pyridone-class boronic acid. Boronic acids are a versatile class of compounds widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. In the pharmaceutical landscape, the boronic acid moiety is a key feature in several approved drugs, highlighting its importance in medicinal chemistry. This compound, in particular, has been identified as a potential intermediate in the synthesis of novel antitubercular agents that target DNA gyrase B, an essential enzyme in Mycobacterium tuberculosis[1].

A thorough understanding of the physicochemical properties of this compound, especially its solubility, is critical for its application in synthesis, purification, formulation, and biological screening. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with the foundational knowledge and practical protocols to effectively work with this compound.

Physicochemical Properties

Basic physicochemical properties of this compound are listed below:

| Property | Value |

| CAS Number | 1351413-50-7 |

| Molecular Formula | C₆H₈BNO₃ |

| Molecular Weight | 152.94 g/mol |

| Appearance | Solid (predicted) |

Solubility Data

As of this writing, specific quantitative solubility data for this compound in a range of solvents is not available in peer-reviewed literature. However, the solubility of a structurally similar compound, pyridine-4-boronic acid , can serve as a useful, albeit approximate, guide. The presence of the N-methyl-2-pyridone moiety in the target compound is expected to influence its polarity and hydrogen bonding capabilities compared to pyridine-4-boronic acid, which may result in different solubility characteristics.

The following table summarizes the qualitative and predicted quantitative solubility of pyridine-4-boronic acid in various solvents.

| Solvent | Qualitative Solubility | Predicted Aqueous Solubility (mg/mL) |

| Water | Slightly Soluble[2] | 16.3[3] |

| Ether | Soluble[4] | - |

| Tetrahydrofuran (THF) | Soluble[4] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] | - |

| Dimethylformamide (DMF) | Soluble[4] | - |

| Methanol | Soluble[4] | - |

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method . This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus

-

This compound

-

High-purity solvents of choice

-

Analytical Balance: For accurate weighing of the boronic acid and solvent.

-

Jacketed Glass Vessel: With a magnetic stirrer.

-

Thermostat Bath: Capable of precise temperature control.

-

Calibrated Thermometer or Temperature Probe

-

Luminance Probe or Laser Diode and Photodetector: For turbidity measurement (optional, visual observation can also be used).

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel. The composition of the mixture should be known with high precision.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement for different compositions of the boronic acid and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

Experimental Workflow: Dynamic Solubility Determination

Caption: A flowchart illustrating the key steps in the dynamic method for determining compound solubility.

Signaling Pathway: Potential Inhibition of Rho GTPases by Boronic Acids

While the specific biological targets of this compound are a subject for further investigation, other boronic acids, such as phenylboronic acid, have been shown to impact cellular signaling. For instance, phenylboronic acid can inhibit the activity of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and are often dysregulated in cancer.

Caption: A diagram showing the potential inhibitory effect of boronic acids on the Rho GTPase signaling pathway.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While specific solubility data for this compound is not yet widely available, the provided information on the solubility of a structural analog and a detailed experimental protocol for its determination offers a practical starting point for laboratory work. The visualization of a potential signaling pathway highlights the importance of further research into the biological activities of this and related boronic acid compounds. As a key intermediate for promising antitubercular agents, a thorough characterization of its physicochemical properties is essential for advancing its potential therapeutic applications.

References

An In-depth Technical Guide to B-(1,2-Dihydro-1-methyl-2-oxo-4-pyridinyl)boronic acid: Synthesis, Applications, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and biological applications for B-(1,2-Dihydro-1-methyl-2-oxo-4-pyridinyl)boronic acid (CAS: 1351413-50-7) are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on established principles of boronic acid chemistry and the known applications of structurally related compounds. The experimental protocols described herein are representative examples for analogous molecules and should be adapted and optimized for the specific target compound.

Introduction

B-(1,2-Dihydro-1-methyl-2-oxo-4-pyridinyl)boronic acid is a heterocyclic organoboron compound that holds significant promise as a versatile building block in organic synthesis and medicinal chemistry. Its structure combines the functionalities of a pyridinone ring, a common scaffold in pharmaceuticals, and a boronic acid moiety, renowned for its utility in cross-coupling reactions and as a pharmacophore in enzyme inhibitors. This guide explores the synthesis, key applications, and potential therapeutic relevance of this compound, providing a technical resource for researchers in drug discovery and chemical development.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 1351413-50-7 |

| Molecular Formula | C₆H₈BNO₃ |

| Molecular Weight | 152.94 g/mol |

| Appearance | Solid (predicted) |

| Synonyms | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid, 4-Borono-1-methylpyridin-2(1H)-one |

Synthesis

While a specific, detailed synthesis of B-(1,2-Dihydro-1-methyl-2-oxo-4-pyridinyl)boronic acid is not readily found in the literature, a plausible and efficient route can be designed based on established methods for the synthesis of pyridinylboronic acids. The most common approaches involve the borylation of a corresponding halo-pyridine derivative. A representative protocol is outlined below.

Proposed Synthetic Pathway

The synthesis would likely start from a suitable halogenated 1-methyl-2-pyridone precursor, such as 4-bromo-1-methylpyridin-2(1H)-one. This precursor can then undergo a metal-halogen exchange followed by reaction with a boron electrophile, or a palladium-catalyzed borylation reaction.

Caption: Proposed synthesis of the target boronic acid.

Representative Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of pyridinylboronic acids and would require optimization.

Step 1: Lithiation and Borylation

-

To a solution of 4-bromo-1-methylpyridin-2(1H)-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis

-

Quench the reaction by the slow addition of 2 M aqueous hydrochloric acid (HCl) at 0 °C.

-

Stir the mixture vigorously for 1-2 hours to effect hydrolysis of the boronic ester.

-

Adjust the pH of the aqueous layer to approximately 7 with a suitable base (e.g., NaOH).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purify the product by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. B-(1,2-Dihydro-1-methyl-2-oxo-4-pyridinyl)boronic acid can serve as a versatile coupling partner to introduce the 1-methyl-2-oxo-1,2-dihydropyridin-4-yl moiety into a wide range of organic molecules.

Caption: Generalized Suzuki-Miyaura coupling cycle.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide (1.0 eq.), B-(1,2-Dihydro-1-methyl-2-oxo-4-pyridinyl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Representative Suzuki-Miyaura Coupling Reactions with Pyridyl Boronic Acids

The following table presents examples of Suzuki-Miyaura coupling reactions with analogous pyridyl boronic acids to illustrate the potential scope and efficiency.

| Aryl Halide | Boronic Acid/Ester | Catalyst / Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | 2-Pyridylboronic acid N-phenyldiethanolamine ester | Pd₂(dba)₃, P(t-Bu)₃ / Cs₂CO₃ | Toluene | 80 | 95 |

| 1-Bromo-4-nitrobenzene | Pyridine-4-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 2-Bromothiophene | Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 100 | 88 |

| 1-Chloro-4-cyanobenzene | Pyridine-4-boronic acid | Pd(OAc)₂ , SPhos / K₃PO₄ | Toluene/H₂O | 100 | 91 |

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Boronic acids themselves are increasingly recognized as valuable pharmacophores, most notably as inhibitors of serine proteases and other enzymes.[1] The combination of these two moieties in B-(1,2-Dihydro-1-methyl-2-oxo-4-pyridinyl)boronic acid suggests significant potential for applications in drug discovery.

Enzyme Inhibition

Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction can lead to potent and selective enzyme inhibition.[2] Pyridinone derivatives have been investigated as inhibitors for a variety of enzymes, including HIV-1 reverse transcriptase.[3]

Caption: Boronic acid inhibiting an enzyme.

Biological Activity of Related Pyridinone and Boronic Acid Derivatives

While specific biological data for the title compound is unavailable, the following table summarizes the activity of related compounds, providing a basis for potential therapeutic applications.

| Compound Class | Target | Biological Activity (IC₅₀) |

| Pyridinone Analogues | HIV-1 Reverse Transcriptase | 0.089 - 0.68 µM |

| Dipeptide Boronic Acids | 20S Proteasome | 0.6 nM (Bortezomib) |

| Phenylboronic Acid Derivatives | Various Cancer Cell Lines | Low µM to nM range |

| Boronic Acid Derivatives | Penicillin-Binding Protein 1b | 28.2 µM - >250 µM |

Conclusion

B-(1,2-Dihydro-1-methyl-2-oxo-4-pyridinyl)boronic acid is a promising, yet underexplored, chemical entity. Its structural features suggest high potential as a key building block in the synthesis of complex organic molecules via Suzuki-Miyaura coupling and as a lead compound in the development of novel enzyme inhibitors for various therapeutic targets. Further research into the synthesis, reactivity, and biological activity of this compound is warranted and is anticipated to unveil a range of valuable applications in both chemistry and medicine. This guide serves as a foundational resource to stimulate and support such future investigations.

References

A Technical Guide to 1-methyl-2-oxo-1,2-dihydropyridine-4-boronic acid: Synthesis, Suppliers, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-2-oxo-1,2-dihydropyridine-4-boronic acid is a heterocyclic organic compound with the chemical formula C₆H₈BNO₃ and a molecular weight of 152.94 g/mol . Its structure incorporates a methylated pyridinone ring functionalized with a boronic acid group at the 4-position. This reagent is of significant interest to the medicinal chemistry and drug discovery sectors, primarily serving as a key building block in the synthesis of more complex molecules, notably as an intermediate in the development of potent antitubercular agents.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 1351413-50-7 | [ChemScene, CymitQuimica] |

| Molecular Formula | C₆H₈BNO₃ | [ChemScene, CymitQuimica] |

| Molecular Weight | 152.94 | [ChemScene] |

| Appearance | Solid | [CymitQuimica] |

| Purity | ≥95% - ≥96% | [CymitQuimica, ChemScene] |

| Storage | -20°C, Inert atmosphere | [ChemScene] |

| SMILES | CN1C=C(C=C(C1=O))B(O)O | [ChemScene] |

| InChI | InChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3 | [CymitQuimica] |

Chemical Suppliers

A variety of chemical suppliers offer 1-methyl-2-oxo-1,2-dihydropyridine-4-boronic acid, with purities suitable for research and development purposes. The following table summarizes offerings from several prominent suppliers. Pricing is subject to change and should be confirmed with the respective vendor.

| Supplier | Catalog Number | Purity | Quantity | Price (€) |

| CymitQuimica | CYM-1351413-50-7 | 95% | 100 mg | 25.00 |

| 250 mg | 31.00 | |||

| 1 g | 71.00 | |||

| 5 g | 162.00 | |||

| 10 g | 281.00 | |||

| 25 g | 565.00 | |||

| ChemScene | CS-W005874 | ≥96% | - | Inquire |

| Sigma-Aldrich | CDS021416 | - | - | Inquire |

Synthesis

A general workflow for such a synthesis is outlined below. This is a conceptual guide and would require optimization of reaction conditions, reagents, and purification methods.

Key Experimental Considerations:

-

Starting Material: A suitable starting material would be a 4-halogenated-1-methylpyridin-2(1H)-one (e.g., 4-bromo- or 4-iodo-1-methylpyridin-2(1H)-one).

-

Metal-Halogen Exchange: This step is crucial for generating a nucleophilic pyridinone species. The choice of organolithium or Grignard reagent and reaction temperature is critical to avoid side reactions.

-

Borylation: The resulting organometallic intermediate would then be reacted with an electrophilic boron source, such as triisopropyl borate or trimethyl borate, at low temperatures.

-

Hydrolysis: Acidic workup is necessary to hydrolyze the boronate ester intermediate to the final boronic acid.

-

Purification: Purification would likely involve techniques such as recrystallization or column chromatography to obtain the product with the desired purity.

Application in the Synthesis of DNA Gyrase B Inhibitors

A significant application of 1-methyl-2-oxo-1,2-dihydropyridine-4-boronic acid is its use as a key intermediate in the synthesis of thiazolopyridine ureas, which have been identified as potent inhibitors of DNA gyrase B.[1] This enzyme is essential for bacterial DNA replication and is a validated target for the development of novel antibacterial agents, particularly against Mycobacterium tuberculosis.

The boronic acid moiety allows for the facile introduction of the 1-methyl-2-oxo-1,2-dihydropyridin-4-yl group into the target molecule via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction utilizing 1-methyl-2-oxo-1,2-dihydropyridine-4-boronic acid. Specific conditions would need to be optimized for the particular coupling partners.

References

The Pivotal Role of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic Acid in the Development of Novel Antitubercular Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid , a specialized pyridinone boronic acid derivative, has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of a new class of potent antitubercular agents. Its utility is primarily demonstrated in the construction of thiazolopyridone ureas, which have shown significant promise as inhibitors of bacterial DNA gyrase B, a well-validated target for antibacterial drug discovery. This guide provides a comprehensive overview of the application of this boronic acid in the synthesis of these novel inhibitors, including quantitative data on their biological activity, detailed experimental protocols, and a visualization of the underlying mechanism of action.

Core Application: Synthesis of Thiazolopyridone Urea DNA Gyrase B Inhibitors

The primary application of this compound is as a key reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a crucial carbon-carbon bond between the pyridinone ring of the boronic acid and a thiazolopyridine core, forming the foundational scaffold of the antitubercular compounds. These resulting thiazolopyridone ureas have demonstrated potent inhibitory activity against the ATPase function of DNA gyrase B (GyrB) in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Quantitative Biological Data

The synthesized thiazolopyridone ureas exhibit potent enzymatic and whole-cell activity. The following tables summarize the key quantitative data for representative compounds from this class.

Table 1: In Vitro Activity of Thiazolopyridone Urea Derivatives

| Compound ID | M. tuberculosis GyrB IC50 (nM) | M. tuberculosis MIC (µM) |

| Compound A | 2 | 0.1 |

| Compound B | ≤ 1 | ≤ 0.1 |

| Compound C | 5 | 0.2 |

| Compound D | 10 | 0.5 |

Data sourced from studies on thiazolopyridone ureas as DNA gyrase B inhibitors.[1]

Table 2: Pharmacokinetic Profile of a Representative Thiazolopyridone Urea

| Parameter | Value |

| Oral Bioavailability (Mouse) | Good |

| Efficacy (Mouse Model) | Demonstrated in acute models |

Detailed pharmacokinetic parameters for specific compounds derived from this compound are not extensively published in the public domain. The available data indicates good oral bioavailability and in vivo efficacy in preclinical models.[1]

Experimental Protocols

The following sections provide a representative experimental protocol for the key synthetic step involving this compound and the subsequent biological assay.

Synthesis of 1-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)pyridin-2(1H)-one via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on the synthesis of analogous compounds.

Materials:

-

This compound

-

2-Bromothiazolo[5,4-b]pyridine

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DME, or toluene, with water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 2-bromothiazolo[5,4-b]pyridine (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 - 0.1 eq).

-

Add the base (2.0 - 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)pyridin-2(1H)-one.

DNA Gyrase B ATPase Inhibition Assay

This assay is used to determine the IC50 values of the synthesized compounds.

Materials:

-

Recombinant M. tuberculosis DNA gyrase B subunit

-

ATP

-

Malachite green reagent for phosphate detection

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DNA gyrase B enzyme, and the inhibitor compound at various concentrations.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time.

-

Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the synthetic workflow and the mechanism of action of the resulting compounds.

Conclusion

This compound is a valuable and highly specific building block in modern medicinal chemistry. Its application in the Suzuki-Miyaura coupling reaction has paved the way for the development of a novel class of thiazolopyridone urea-based antitubercular agents. These compounds exhibit potent inhibition of DNA gyrase B, a critical enzyme for bacterial survival, and have demonstrated promising in vitro and in vivo activity. Further exploration and optimization of derivatives synthesized using this key boronic acid intermediate hold significant potential for the discovery of new and effective treatments for tuberculosis.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2] (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a key building block for introducing the 1-methyl-2-pyridone moiety, which is found in various pharmaceutical agents. Notably, it serves as an intermediate in the synthesis of potent antitubercular agents that inhibit DNA gyrase B in Mycobacterium tuberculosis.[3] This document provides detailed application notes and generalized protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Core Concepts of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[2] The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of the boronic acid reagents.[4] The catalytic cycle, essential for optimizing reaction conditions, comprises three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Experimental Protocols

The following protocols are generalized based on established procedures for Suzuki-Miyaura couplings of structurally similar heteroaryl boronic acids.[2][5][6] Optimization of parameters such as catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates to achieve optimal yields.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl or heteroaryl halide (1.0 equivalent).

-

Add this compound (1.2–1.5 equivalents).

-

Add the palladium catalyst (1–5 mol%) and, if required, the appropriate ligand.

-

Add the base (2.0–3.0 equivalents).

-

Add the degassed solvent.

Reaction Execution:

-

Stir the reaction mixture at the specified temperature for the designated time. Microwave irradiation can also be employed to potentially reduce reaction times.[7]

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or another appropriate method (e.g., recrystallization, preparative HPLC) to obtain the desired coupled product.

Data Presentation: Reaction Conditions for Heteroaryl Boronic Acid Couplings

The following table summarizes common conditions used for the Suzuki-Miyaura coupling of various heteroaryl boronic acids, which can serve as a starting point for optimizing the coupling of this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partners | Yield (%) | Reference |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 65-100 | - | Pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids | 5-89 | [8] |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 80 | 12 | 2-Pyridylboronate with aryl bromides | 74-82 | [9] |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 2-Bromopyridine with phenylboronic acid | 95 | N/A |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | Heteroaryl chlorides with heteroaryl boronic acids | 60-98 | [10] |

| Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 8 | Pyridylboronic acids with heteroaryl halides | 32-69 | [5] |

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cas 1351413-50-7,this compound | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Pyridylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of pyridylboronic acids. This challenging yet crucial transformation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of the pyridine moiety is essential for modulating biological activity and physicochemical properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] However, the use of pyridylboronic acids as coupling partners presents unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3] Furthermore, pyridylboronic acids are often prone to protodeboronation, an undesired side reaction that cleaves the C-B bond.[4][5]

Recent advancements in catalyst development, particularly the use of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have significantly improved the efficiency and scope of these reactions.[6][7][8] This document outlines optimized conditions and protocols to overcome these challenges and achieve high yields in the synthesis of pyridyl-containing biaryl compounds.

Key Challenges and Solutions

| Challenge | Description | Solution(s) |

| Catalyst Deactivation | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[3] | Use of bulky, electron-rich ligands (e.g., XPhos, SPhos, P(tBu)₃) that promote the desired catalytic cycle over catalyst inhibition.[6][7] |

| Protodeboronation | Cleavage of the carbon-boron bond by a proton source, leading to the formation of unsubstituted pyridine. This is a significant side reaction, especially with electron-deficient heteroarylboronic acids.[3][5] | Use of stabilized boronic acid derivatives such as trifluoroborates, MIDA boronates, or triolborates which slowly release the boronic acid under reaction conditions.[9][10] Anhydrous reaction conditions can also mitigate this issue.[4] |

| Poor Solubility | Highly polar heterocyclic compounds often exhibit poor solubility in common organic solvents, which can hinder reaction kinetics.[4] | Judicious choice of solvent systems, such as dioxane, DMF, or mixtures like THF/water, can improve solubility.[6][11] |

| Low Reactivity | π-Deficient heterocycles like pyridine can be challenging coupling partners due to a slower transmetalation step in the catalytic cycle.[3] | Employment of highly active palladium precatalysts and ligands that accelerate the key steps of the catalytic cycle.[8][10] |

Comparative Performance of Palladium Catalyst Systems

The choice of the palladium source and ligand is critical for a successful Suzuki-Miyaura coupling of pyridylboronic acids. The following table summarizes the performance of various catalyst systems under different conditions.

| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Pyridylboronic Acid Derivative | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 5-Bromo-1-Boc-indazole | N-Boc-2-pyrroleboronic acid | Good | [12] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | Aryl Chloride | Phenylboronic acid | >95 | [8] |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | - | - | - | Heteroaryl Halide | Pyridyltrifluoroborate | - | [13] |

| Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | Halogenated aromatics with primary amine | 2-Methoxy-5-pyridylboronic acid | 32-69 | [11] |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 4-Methoxychlorobenzene | Phenylboronic acid | 95 | [8] |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | - | - | 2-Chloropyridine | 3-Pyridylboronic acid | Excellent | [13] |

Experimental Protocols

Protocol 1: General Procedure using a Phosphine Ligand

This protocol provides a general guideline for the coupling of a stabilized 2-pyridylboron reagent with an aryl halide using a palladium-phosphine catalyst system.

Reagents:

-

Aryl halide (1.0 equiv)

-

Stabilized 2-pyridylboron reagent (e.g., lithium 2-pyridyltriolborate) (1.5 - 3.0 equiv)[6]

-

Palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%)[6]

-

Phosphine ligand (e.g., XPhos) (1-5 mol%)[6]

-

Base (e.g., K₃PO₄, Na₂CO₃) (3.0 equiv)[6]

-

Anhydrous, degassed solvent (e.g., dioxane, DMF)[6]

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (e.g., 8-24 hours).[6]

-

Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.[6]

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol is adapted for reactions where protodeboronation is a significant concern and employs anhydrous conditions.

Reagents:

-

Heteroaryl halide (1.0 equiv)

-

Neopentyl heteroarylboronic ester (1.1 equiv)

-

Pd-CataCXium A-G3 precatalyst (3 mol%)

-

Trimethyl borate (3.0 equiv)

-

TMSOK (1.2 equiv)

-

Anhydrous solvent (e.g., Dioxane)

Procedure:

-

In a glovebox, add the heteroaryl halide, neopentyl heteroarylboronic ester, and Pd-CataCXium A-G3 precatalyst to a dry reaction vial.

-

Add the anhydrous solvent, followed by trimethyl borate and TMSOK.

-

Seal the vial and heat the reaction mixture at the desired temperature with stirring.

-

Monitor the reaction for completion.

-

After the reaction is complete, cool to room temperature and proceed with workup and purification as described in Protocol 1.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[6]

References

- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. books.rsc.org [books.rsc.org]

Application Notes and Protocols for Optimal Base Selection in Suzuki Coupling of 1-methyl-2-pyridone Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of 1-methyl-2-pyridone boronic acid with aryl halides. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, particularly for challenging substrates like N-methyl-2-pyridone boronic acid, which can be prone to protodeboronation.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][3]

The 2-pyridyl moiety, including 1-methyl-2-pyridone derivatives, is known to be a challenging substrate in Suzuki couplings.[4] The nitrogen atom can coordinate to the palladium catalyst, potentially leading to inhibition.[5] Furthermore, these heteroaryl boronic acids are often susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[6] The selection of a suitable base is therefore paramount to the success of these coupling reactions.

Commonly employed bases in Suzuki couplings include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[2] The optimal base is highly dependent on the specific substrates, catalyst, ligand, and solvent system used. For base-sensitive functional groups, milder bases are generally preferred.[1]

Data Presentation: Comparative Performance of Bases in Suzuki Couplings of Related Heterocyclic Boronic Acids

| Base | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| K₃PO₄ | 6-bromo-2-phenylimidazo[4,5-b]pyridine | 4-nitrophenyl boronic acid | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 80 | [7][8] |

| K₂CO₃ | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | High | [9] |

| Cs₂CO₃ | Aryl Bromide | Pyridyl-2-boronic esters | Pd Phosphine Complexes | Dioxane | Variable | [9] |

| Na₂CO₃ | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(allyl)Cl]₂ / cBRIDP | MeOH/THF | >95 | [10] |

| KF | Aryl Halide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | Dioxane | Good to Excellent | [6] |

Disclaimer: The data presented in this table is compiled from different sources and for various substrates and reaction conditions. Direct comparison of yields should be interpreted with caution. This table is intended to provide general guidance for base selection in the Suzuki coupling of 1-methyl-2-pyridone boronic acid.

Experimental Protocols: Screening for the Optimal Base

The following protocol provides a general procedure for screening different bases to determine the optimal conditions for the Suzuki coupling of 1-methyl-2-pyridone boronic acid (or its pinacol ester) with an aryl halide.

Materials:

-

1-methyl-2-pyridone-5-boronic acid or its pinacol ester (1.0 equiv)

-

Aryl halide (e.g., aryl bromide, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3, 2-5 mol%)

-

Ligand (if required, e.g., XPhos, SPhos, 4-10 mol%)

-

Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KF, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Reaction vials or Schlenk tubes

-

Standard laboratory glassware and purification supplies

Procedure:

-

Preparation: In an array of reaction vials under an inert atmosphere, add the 1-methyl-2-pyridone boronic acid derivative (e.g., 0.1 mmol, 1.0 equiv), the palladium catalyst (e.g., 0.002-0.005 mmol), and the ligand (if necessary).

-

Addition of Reactants: To each vial, add the aryl halide (e.g., 0.12 mmol, 1.2 equiv) and the specific base to be tested (e.g., 0.2-0.3 mmol, 2.0-3.0 equiv).

-

Solvent Addition: Add the degassed solvent (e.g., 1-2 mL) to each vial via syringe.

-

Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (typically 80-120 °C).

-

Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixtures to cool to room temperature. Dilute each mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis and Purification: Analyze the crude product from each reaction to determine the yield of the desired product. The product can be purified by flash column chromatography on silica gel.

Mandatory Visualization

Caption: Experimental workflow for screening optimal bases in the Suzuki coupling.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid (CAS 1351413-50-7) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds, enabling the synthesis of complex molecular architectures. Notably, this reagent serves as a key intermediate in the synthesis of thiazolopyridine ureas, a class of potent antitubercular agents that function by inhibiting the DNA gyrase B enzyme.[1] This document provides detailed application notes, experimental protocols, and reaction data for the use of this compound in Suzuki-Miyaura coupling reactions.

Core Concepts and Workflow

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.

A general workflow for a Suzuki-Miyaura coupling reaction using this boronic acid is depicted below. The process begins with the careful selection and preparation of reagents, followed by the reaction setup under an inert atmosphere. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Reaction Conditions and Data Presentation

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Below are tabulated examples of typical reaction conditions for the coupling of this compound with various aryl halides.

| Entry | Aryl Halide Partner | Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene | 110 | 8 | 92 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) with XPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 78 |

| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (5) with SPhos (10) | K₂CO₃ (3) | DMF | 120 | 24 | 65 |

Table 1. Representative Suzuki-Miyaura coupling reactions of this compound with various aryl halides.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method applicable to a range of aryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio to achieve a 0.1 M concentration with respect to the aryl bromide.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under a positive flow of the inert gas.

-

Heat the reaction mixture to 100 °C and stir for 12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1,2-dihydropyridin-2-one.

Signaling Pathway and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction of Pyridylboronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide is valued for its mild conditions and tolerance of a wide range of functional groups.[1][3] Pyridine-containing biaryls are crucial structural motifs in numerous pharmaceuticals and functional materials, making the Suzuki-Miyaura coupling of pyridylboronic acids a reaction of significant interest.[4][5]

However, the use of pyridylboronic acids, particularly 2-pyridylboronic acid, presents unique challenges, often referred to as the "2-pyridyl problem".[4][5][6] These challenges primarily stem from the instability of the pyridylboronic acid, which is prone to protodeboronation, and potential catalyst inhibition by the pyridine nitrogen.[4][6][7] This document provides detailed protocols and application notes to address these challenges and facilitate the successful Suzuki-Miyaura coupling of 2-, 3-, and 4-pyridylboronic acids.

Challenges in Suzuki-Miyaura Reactions of Pyridylboronic Acids

The primary difficulties encountered with pyridylboronic acids in Suzuki-Miyaura couplings include:

-

Protodeboronation: The carbon-boron bond can be readily cleaved by proton sources, leading to the formation of pyridine and boric acid, thus reducing the yield of the desired coupled product. This is particularly problematic for 2-pyridylboronic acids.[4][6]

-

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition of the catalytic cycle.[7][8]

-

Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation, a key step in the catalytic cycle.[9]

To overcome these obstacles, careful selection of reagents and reaction conditions is crucial. The use of stabilized pyridylboron reagents, such as boronate esters (e.g., pinacol esters) or organotrifluoroborates, is a common strategy to mitigate protodeboronation.[7][9][10] Additionally, the choice of ligand, base, and solvent system plays a pivotal role in achieving high reaction efficiency.[1][6]

Comparative Performance Data

The selection of an appropriate ligand and base is critical for a successful coupling reaction. The following tables summarize the performance of different catalytic systems for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides.

Table 1: Ligand Performance in the Coupling of 2-Pyridylboronates with Aryl Halides

| Ligand/Catalyst System | Aryl Halide | Base | Solvent | Yield (%) | Reference |

| Pd₂(dba)₃ / Ligand 1 | 3,5-(CF₃)₂C₆H₃Br | KF | Dioxane | 82 | [9] |

| Pd₂(dba)₃ / Ligand 1 | 4-MeOC₆H₄Br | KF | Dioxane | 74 | [9] |

| Pd₂(dba)₃ / Ligand 2 | 4-n-BuC₆H₄Cl | KF | Dioxane | 76 | [9] |

| Pd₂(dba)₃ / Ligand 2 | 4-MeOC₆H₄Cl | KF | Dioxane | 78 | [9] |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 5-89 | [11] |

| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Cs₂CO₃ | Dioxane/H₂O | High (not specified) | [3] |

*Ligand 1 is a phosphite or phosphine oxide ligand.[9] **Ligand 2 is a supporting ligand for aryl chlorides.[9]

Table 2: Conditions for the Coupling of 3- and 4-Pyridylboronic Acids

| Pyridylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Pyridylboronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 | Not specified | [3] |

| 3-Pyridylboronic acid | 3-Bromoquinoline | Not specified | Not specified | Not specified | Not specified | Not specified | [12] |

| 4-Pyridylboronic acid | Aryl bromide | Pd₂(dba)₃ / Cy₃P·HBF₄ | K₃PO₄ | Dioxane / H₂O | Not specified | ~80 | [13] |

| 4-Pyridylboronic acid | Aryl iodide | Not specified | Not specified | Not specified | Not specified | Not specified | [14] |

Experimental Workflow

The following diagram outlines the general workflow for setting up a Suzuki-Miyaura reaction with pyridylboronic acids.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of a pyridylboronic acid or its derivative with an aryl halide. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) may be required for different substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

Pyridylboronic acid or stabilized derivative (e.g., pinacol ester) (1.2 - 1.5 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)[1]

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer with heating

-

System for inert atmosphere operations

Procedure:

-

Reaction Setup:

-